6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine
Overview
Description
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 2,2-dimethylpropyl group at the 6-position and a methyl group at the 2-position
Scientific Research Applications
Chemical Transformations and Reactions
6-substituted derivatives of 2-halogenopyridines, similar in structure to 6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine, undergo various chemical transformations. These include aminations leading to the formation of 2-amino compounds, reactions involving meta-rearrangement, and ring transformations. Specifically, the aminations of 2,6-dibromo- and 2,6-dichloro-pyridine result in the formation of compounds like 4-amino-2-methylpyrimidine. The mechanisms of these reactions, especially the remarkable ring transformations, are subjects of interest in chemical research (Hertog et al., 2010).
Synthesis and Fragmentation Studies
The synthesis of various 4-aryloxy-6-methylpyrimidin-2-amines through the reaction of related compounds and the study of their fragmentation under positive electrospray ionization provides insights into the decomposition pathways of these heterocycles. Such studies contribute to a deeper understanding of the stability and reactivity of these compounds under different conditions (Erkin et al., 2015).
Crystallography and Molecular Structures
Investigating the crystal and molecular structures of compounds similar to this compound, like benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers, provides valuable information about their conformational differences and hydrogen-bonding interactions. Such studies help in understanding the structural basis for the reactivity and interactions of these compounds (Odell et al., 2007).
Application in Supramolecular Chemistry
Compounds structurally related to this compound are used as central building blocks in supramolecular chemistry. For instance, 2,6-Bis(trimethyltin)pyridine, used for Stille-type coupling procedures, is synthesized in high yields and used to prepare complex compounds like 4,6-bis(5''-methyl-2'',2'-bipyrid-6'-yl)-2-phenylpyrimidine. These compounds have potential applications in the design and synthesis of new materials and molecular assemblies (Schubert & Eschbaumer, 1999).
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert
Properties
IUPAC Name |
6-(2,2-dimethylpropyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7-12-8(5-9(11)13-7)6-10(2,3)4/h5H,6H2,1-4H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHRVXDBMANLMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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